
delta-12-Pgd2
Übersicht
Beschreibung
Delta-12-Prostaglandin J2 (Δ¹²-PGJ2; CAS 87893-54-7) is a cyclopentenone prostaglandin derived from prostaglandin D2 (PGD2) under aqueous conditions in the presence of serum albumin . Its molecular formula is C₂₀H₃₀O₄, with a molecular weight of 334.45 g/mol. Structurally, it features a cyclopentenone ring and a conjugated double bond system, which confers electrophilic properties critical for its biological activity. Key characteristics include:
- Physicochemical Properties: Predicted density of 1.111 g/cm³, boiling point of 531.2°C, and solubility in DMSO (20 mg/mL), ethanol (10 mg/mL), and PBS pH 7.2 (0.1 mg/mL) .
- Biological Activity: Δ¹²-PGJ2 exhibits anti-tumor and anti-viral effects, notably inhibiting murine leukemia L1210 cells (IC₅₀ = 0.7 μg/mL) and acting as a moderate peroxisome proliferator-activated receptor gamma (PPARγ) ligand .
- Endogenous Presence: Detected in human urine at 50–150 ng/24 hours, indicating its role in physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Delta-12-Prostaglandin D2 can be synthesized through the chemical decomposition of Prostaglandin D2. The synthesis involves the isomerization of Prostaglandin H2 to produce Prostaglandin D2, which then undergoes further chemical reactions to form Delta-12-Prostaglandin D2 .
Industrial Production Methods: : The industrial production of Delta-12-Prostaglandin D2 typically involves the large-scale synthesis of Prostaglandin D2, followed by its conversion to Delta-12-Prostaglandin D2 through controlled chemical reactions. The process requires precise reaction conditions, including temperature control and the use of specific catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: : Δ12-Prostaglandin D2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der Schlüsselreaktionen ist die Addition von Thiol-Nukleophilen, die eine wichtige Rolle in seinem Stoffwechsel spielt .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Thiole oder Amine unter kontrollierten Bedingungen.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Δ12-Prostaglandin D2, wie z. B. Δ12-Prostaglandin J2, das signifikante biologische Aktivitäten aufweist .
Wissenschaftliche Forschungsanwendungen
Immunological Applications
Eosinophil Activation and Chemotaxis
Delta-12-PGD2 has demonstrated significant effects on eosinophil behavior. It acts as a chemoattractant and induces a respiratory burst in human eosinophils, comparable to PGD2 itself . Studies indicate that this compound enhances eosinophil migration towards eotaxin, making it a crucial player in allergic inflammation .
Table 1: Eosinophil Response to this compound
Parameter | Effect of this compound |
---|---|
Chemoattraction | High efficacy comparable to PGD2 |
Respiratory burst | Induced effectively |
Eosinophil migration | Enhanced response to eotaxin |
Role in Asthma and Allergic Responses
In asthma, this compound contributes to the recruitment of eosinophils and Th2 lymphocytes into inflamed tissues. Its action through CRTH2 is pivotal in mediating these inflammatory responses .
Neurobiological Applications
Neuritogenesis Enhancement
Research indicates that this compound can enhance neuritogenesis, particularly when combined with nerve growth factor (NGF). This effect is mediated through calcium-dependent pathways involving the transient receptor potential vanilloid-type 1 (TRPV1) channel .
Table 2: Effects on Neuritogenesis
Condition | Outcome with this compound |
---|---|
NGF treatment | Enhanced neurite outgrowth |
Calcium influx | Increased due to TRPV1 activation |
Neuronal differentiation | Promoted effectively |
Cardiovascular Applications
Cardiomyocyte Apoptosis
This compound has been implicated in promoting apoptosis in cardiomyocytes. Its effects on heart tissue suggest a dual role in both promoting inflammation and potentially contributing to cardiac dysfunction . This highlights the need for careful consideration of this compound in cardiovascular research.
Case Studies
- Asthma Models
- Neuronal Studies
- Cardiac Dysfunction
Wirkmechanismus
Delta-12-Prostaglandin D2 exerts its effects through interaction with specific receptors and molecular pathways. It is known to bind to prostaglandin receptors, leading to the activation of various signaling cascades. These pathways involve the regulation of inflammatory responses, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Prostaglandins
Structural and Functional Comparison
Prostaglandins share a 20-carbon skeleton but differ in functional groups and double bond positions, leading to divergent biological activities. Below is a comparative analysis of Δ¹²-PGJ2 with key analogs:
Table 1: Structural and Functional Comparison of Δ¹²-PGJ2 and Related Prostaglandins
Key Observations :
- Electrophilic Reactivity : Δ¹²-PGJ2 and 15d-PGJ2 contain α,β-unsaturated carbonyl groups, enabling covalent modification of cellular proteins (e.g., Keap1 in Nrf2 pathway) .
- Receptor Specificity : While 15d-PGJ2 is a potent PPARγ agonist, Δ¹²-PGJ2 exhibits weaker PPARγ binding, suggesting divergent downstream effects .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Properties of Δ¹²-PGJ2 and Analogs
Critical Differences :
- Tissue Penetration : The moderate LogP of Δ¹²-PGJ2 (estimated 3.2) suggests better membrane permeability than polar analogs like PGE2 (LogP ~1.5) .
Tables :
- Table 1 and Table 2 were constructed using physicochemical and biological data from referenced sources.
Biologische Aktivität
Delta-12-Prostaglandin D2 (Δ12-PGD2) is a cyclopentenone prostaglandin derived from Prostaglandin D2 (PGD2), known for its significant biological activities, particularly in the context of inflammation, immune response, and cancer. This article reviews the biological activity of Δ12-PGD2, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications based on diverse research findings.
Overview of Cyclopentenone Prostaglandins
Cyclopentenone prostaglandins, including Δ12-PGD2, are formed through the dehydration of PGD2 and are characterized by a reactive α,β-unsaturated carbonyl group. This structure is crucial for their biological activity, as it allows interaction with various cellular targets rather than binding to traditional G-protein coupled receptors (GPCRs) .
Interaction with Receptors
Δ12-PGD2 acts primarily through the Chemoattractant Receptor-homologous Molecule Expressed on Th2 cells (CRTH2) and the D prostanoid (DP) receptor. It has been shown to induce calcium mobilization in cells expressing CRTH2 with high potency . This interaction is significant in mediating eosinophil activation and recruitment during allergic responses.
Key Findings:
- Δ12-PGD2 is a potent agonist for CRTH2, leading to activation of eosinophils and Th2 lymphocytes .
- It enhances eosinophil migration towards eotaxin, a chemokine involved in allergic inflammation .
Anti-inflammatory Properties
Research indicates that Δ12-PGD2 possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-12 (IL-12). In murine dendritic cells, Δ12-PGD2 reduces IL-12 production in response to stimuli like lipopolysaccharide (LPS) or CD40L . This inhibition is mediated through both DP1-dependent and independent pathways, affecting NF-kB activation critical for IL-12 synthesis.
Eosinophil Activation and Chemotaxis
Δ12-PGD2 has been identified as a strong chemoattractant for eosinophils. Studies demonstrate that it induces a respiratory burst in these cells and enhances their chemotactic response to other signals such as eotaxin . This property underscores its role in allergic responses and asthma.
Biological Activity | Effect | Mechanism |
---|---|---|
Eosinophil Activation | Induces shape change and migration | CRTH2 receptor activation |
IL-12 Inhibition | Reduces production in dendritic cells | DP1-dependent and independent pathways |
Chemotaxis Enhancement | Increases response to eotaxin | Facilitates signaling via shared receptors |
Anti-tumor Activity
Emerging evidence suggests that Δ12-PGD2 exhibits anti-tumor properties. It induces cell cycle arrest or apoptosis in various tumor cell lines, depending on the specific conditions and cell types involved . The underlying mechanisms may involve modulation of transcription factors such as NF-kB.
Case Studies
- Eosinophil Recruitment in Allergic Inflammation : A study demonstrated that Δ12-PGD2 significantly enhances eosinophil recruitment during allergic reactions, suggesting its potential as a therapeutic target in asthma management .
- Inhibition of IL-12 Production : Research involving murine dendritic cells revealed that Δ12-PGD2 effectively inhibits IL-12 production during immune responses, highlighting its role in modulating adaptive immunity .
- Anti-cancer Properties : Investigations into the anti-tumor effects of Δ12-PGD2 have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing Δ12-PGD2 in biological samples, and how do their limitations impact data reliability?
- Methodological Answer : Δ12-PGD2 is typically analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity for low-abundance lipids. However, matrix effects in biological samples (e.g., plasma) can interfere with quantification. To mitigate this, researchers should use isotope-labeled internal standards (e.g., deuterated Δ12-PGD2) and validate methods with spike-recovery experiments . Gas chromatography-MS (GC-MS) is less common due to derivatization requirements but offers complementary structural confirmation.
Q. How can researchers ensure reproducibility in Δ12-PGD2 synthesis protocols across different laboratories?
- Methodological Answer : Reproducibility hinges on detailed experimental documentation, including reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., column chromatography parameters). Collaborative inter-laboratory validation studies, as recommended in , should be conducted to identify protocol sensitivities. For novel synthetic routes, nuclear magnetic resonance (NMR) and high-resolution MS data must be included in supplementary materials to confirm structural integrity .
Advanced Research Questions
Q. What experimental frameworks are optimal for investigating Δ12-PGD2’s role in inflammatory signaling pathways, and how can conflicting data from in vitro vs. in vivo models be reconciled?
- Methodological Answer : Use a tiered approach:
- In vitro : Primary cell cultures (e.g., macrophages) treated with Δ12-PGD2 under controlled oxygen levels to mimic physiological conditions. Include pathway-specific inhibitors (e.g., COX-2 inhibitors) to isolate mechanisms.
- In vivo : Transgenic models (e.g., PGDS-knockout mice) to study systemic effects. Conflicting data often arise from differences in bioavailability or compensatory pathways. Meta-analysis of dose-response curves and tissue-specific metabolomic profiling can resolve discrepancies .
Q. How should researchers design studies to address contradictory findings on Δ12-PGD2’s dual pro- and anti-inflammatory roles in chronic diseases?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:
- Novelty : Focus on tissue-specific receptor isoforms (e.g., DP1 vs. DP2) that may mediate opposing effects.
- Ethical : Use patient-derived organoids instead of animal models where possible.
- Data Analysis : Employ Bayesian statistics to quantify uncertainty in contradictory results, as highlighted in for handling outlier data .
Q. What strategies are effective for integrating heterogeneous datasets (e.g., genomic, lipidomic) to elucidate Δ12-PGD2’s metabolic networks?
- Methodological Answer : Adopt a "data contextualization" framework ():
- Evidence Layer : Aggregate raw data (e.g., RNA-seq, LC-MS/MS) into a unified platform with standardized metadata (sample IDs, timepoints).
- Argument Layer : Use pathway enrichment tools (e.g., KEGG, Reactome) to generate hypotheses linking Δ12-PGD2 levels to gene expression patterns.
- Validation : Cross-validate findings with siRNA knockdown experiments targeting candidate genes .
Q. Data Management and Validation
Q. How can researchers resolve inconsistencies in Δ12-PGD2 quantification between commercial ELISA kits and LC-MS/MS?
- Methodological Answer : ELISA kits may cross-react with structurally similar prostaglandins. Validate kits using LC-MS/MS as a reference method for a subset of samples. Report coefficients of variation (CVs) and limits of detection (LODs) for both methods in supplementary materials. This aligns with ’s emphasis on transparency in data reporting .
Q. What are the best practices for curating and sharing Δ12-PGD2 datasets to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer :
- Metadata : Include experimental conditions (pH, temperature), instrument settings, and data preprocessing steps.
- Repositories : Use discipline-specific platforms (e.g., MetaboLights for metabolomics) with unique digital object identifiers (DOIs).
- Ethics : For human data, anonymize participant identifiers and document informed consent protocols, as per .
Q. Experimental Design and Frameworks
Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for preclinical studies on Δ12-PGD2?
- Methodological Answer :
- Population : Define cell lines or animal strains with genetic backgrounds affecting PG biosynthesis (e.g., COX-1/2 variants).
- Intervention : Specify Δ12-PGD2 concentrations (e.g., physiological vs. supraphysiological ranges).
- Comparison : Use vehicle controls and inactive analogs (e.g., Δ12-PGA2) to isolate Δ12-PGD2-specific effects.
- Outcome : Quantify endpoints like cytokine secretion or leukocyte infiltration. This structured approach reduces bias, as noted in .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVQKDILGZFPY-WBYUMCMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348009 | |
Record name | delta12-Prostaglandin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64072-89-5 | |
Record name | delta12-Prostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta12-Prostaglandin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.